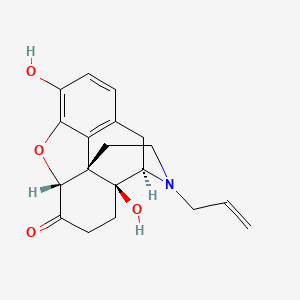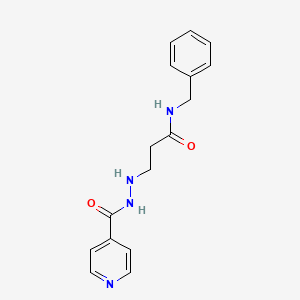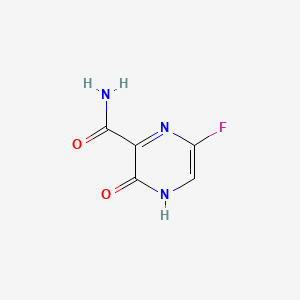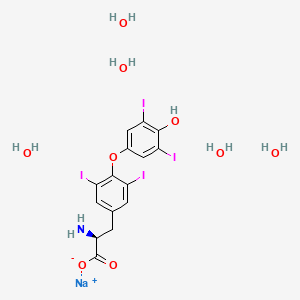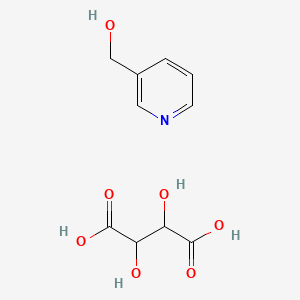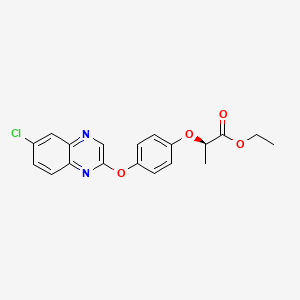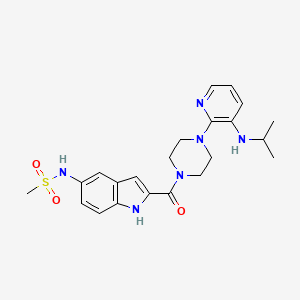
Delavirdine
Vue d'ensemble
Description
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV infection . It is marketed under the brand name Rescriptor . It is used as part of highly active antiretroviral therapy (HAART) for the treatment of human immunodeficiency virus (HIV) type 1 .
Molecular Structure Analysis
This compound has a molecular formula of C22H28N6O3S . Its average mass is 456.561 Da and its mono-isotopic mass is 456.194366 Da .Chemical Reactions Analysis
This compound has a low bioavailability and solubility once the drug is taken orally into the body . Infrared spectra of the drug this compound showed chemical changes occurring within the tablet. This compound mesylate is shown changing to this compound free base and croscarmellose sodium is shown changing to croscarmellose acid .Mécanisme D'action
Target of Action
Delavirdine primarily targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiretroviral therapy .
Mode of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (nNRTI). It binds directly to the RT enzyme, causing a disruption of the enzyme’s catalytic site . This action blocks both the RNA-dependent and DNA-dependent DNA polymerase activities of the enzyme .
Biochemical Pathways
By inhibiting the RT enzyme, this compound prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This disruption of the viral life cycle prevents the proliferation of the virus and reduces the viral load in the body .
Pharmacokinetics
This compound exhibits nonlinear steady-state elimination pharmacokinetics . It is rapidly absorbed after oral administration . The absorption of this compound is reduced by gastric hypoacidity . It is bound extensively to plasma proteins, primarily albumin . This compound undergoes extensive metabolism in the liver via cytochrome P450 (CYP), with little urinary excretion of unchanged drug . The major metabolic pathway of this compound is N-dealkylation, which is mediated by CYP3A .
Result of Action
The inhibition of the RT enzyme by this compound results in a decrease in the replication of HIV-1 . This leads to a reduction in the viral load and an increase in CD4 cell counts, improving the immune response against the virus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the absorption of this compound is reduced in conditions of gastric hypoacidity . Additionally, certain drugs that induce or inhibit CYP enzymes can affect the metabolism and efficacy of this compound .
Applications De Recherche Scientifique
Inhibition de la transcriptase inverse du VIH-1
La delavirdine fonctionne en se liant de manière allostérique à la transcriptase inverse du VIH-1, inhibant à la fois les activités de polymérase ADN dirigées par l'ARN et l'ADN de l'enzyme . Cette action empêche la réplication du VIH, ce qui en fait un élément crucial dans le traitement de l'infection à VIH.
Thérapie combinée pour le VIH
Dans des études cliniques, la this compound combinée à des inhibiteurs nucléosidiques de la transcriptase inverse (INTI) a montré des réductions durables de la charge virale plasmatique et des améliorations des réponses immunitaires . Elle est particulièrement efficace dans les schémas de triple thérapie, prolongeant considérablement le délai d'échec virologique par rapport à la double thérapie .
Impact sur la charge virale plasmatique et les comptes CD4+
Il a été observé que la this compound réduisait les niveaux d'ARN du VIH plasmatique en dessous de la limite de détection chez une proportion significative de patients après le traitement. De plus, elle a été associée à des augmentations des comptes de cellules CD4+, qui sont indicatives d'une amélioration de la fonction immunitaire .
Utilisation dans les schémas de sauvetage
La this compound est efficace en tant que composant des schémas de sauvetage contenant des capsules molles de saquinavir, qui sont utilisés lorsque les traitements standard échouent. Cela élargit son utilité dans la gestion des souches de VIH résistantes aux médicaments .
Interactions pharmacocinétiques
En raison de son métabolisme par la voie du cytochrome P450 3A, la this compound interagit avec divers médicaments. Ces interactions peuvent être cliniquement significatives, nécessitant des ajustements de la posologie ou l'évitement de la co-administration avec certains médicaments .
Modulation de la concentration plasmatique des inhibiteurs de protéase
La this compound peut augmenter favorablement la concentration plasmatique de plusieurs inhibiteurs de protéase. Cette propriété est bénéfique pour optimiser la pharmacocinétique des schémas antirétroviraux impliquant des inhibiteurs de protéase .
Gestion des effets indésirables
Bien que la this compound soit généralement bien tolérée, elle peut provoquer une éruption cutanée chez certains patients. La recherche sur la gestion de ces effets indésirables sans interrompre le traitement est un domaine d'étude en cours .
Thérapie antirétrovirale à long terme
Le rôle de la this compound dans la thérapie antirétrovirale à long terme est en cours d'exploration, en particulier dans le contexte du maintien de niveaux de charge virale plasmatique supprimés et de l'évaluation de l'efficacité du traitement par la surveillance des comptes de cellules CD4 et de la charge virale plasmatique .
Safety and Hazards
When handling Delavirdine, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Orientations Futures
Although Delavirdine was approved by the U.S. Food and Drug Administration in 1997, its efficacy is lower than other NNRTIs, especially efavirenz, and it also has an inconvenient schedule . These factors have led the U.S. DHHS not to recommend its use as part of initial therapy . The risk of cross-resistance across the NNRTI class, as well as its complex set of drug interactions, makes the place of this compound in second-line and salvage therapy unclear, and it is currently rarely used . Its manufacturing and distribution was discontinued in the United States and Canada .
Propriétés
IUPAC Name |
N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20/h4-8,13-15,24-26H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBIGIKBNXZKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
147221-93-0 (mesylate) | |
| Record name | Delavirdine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136817599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022892 | |
| Record name | Delavirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Delavirdine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.60e-02 g/L | |
| Record name | Delavirdine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Delavirdine binds directly to viral reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by disrupting the enzyme's catalytic site. | |
| Record name | Delavirdine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00705 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
136817-59-9 | |
| Record name | Delavirdine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136817-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delavirdine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136817599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delavirdine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00705 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Delavirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELAVIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOL5F9JD3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Delavirdine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226-228 °C, 226 - 228 °C | |
| Record name | Delavirdine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00705 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Delavirdine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does delavirdine interact with HIV-1 reverse transcriptase?
A: this compound acts as a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a specific allosteric site on the enzyme, distinct from the active site where nucleoside analogues bind. This binding induces conformational changes that inhibit the enzyme's polymerase activity, preventing the conversion of viral RNA to proviral DNA. []
Q2: What are the downstream effects of this compound's inhibition of HIV-1 reverse transcriptase?
A: By inhibiting HIV-1 reverse transcriptase, this compound disrupts the viral replication cycle. This leads to a decrease in the production of new viral particles and ultimately helps to reduce viral load in infected individuals. [, ]
Q3: What is the molecular formula and weight of this compound?
A: this compound's molecular formula is C22H28N6O3S, and its molecular weight is 452.57 g/mol. [, ]
Q4: Is there any available spectroscopic data for this compound?
A: Yes, spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry (MS), have been used to characterize this compound and its metabolites. This information is essential for structural elucidation and analysis of the drug's metabolism. [, ]
Q5: Which cytochrome P450 (CYP) enzymes are primarily involved in this compound metabolism?
A: this compound is primarily metabolized by CYP3A4 and, to a lesser extent, by CYP2D6. [, ]
Q6: How does this compound interact with other drugs metabolized by CYP3A4?
A: this compound can inhibit the activity of CYP3A4. Co-administration with other drugs metabolized by this enzyme, such as protease inhibitors, may lead to increased plasma concentrations of these drugs, potentially enhancing their therapeutic effects or increasing the risk of adverse reactions. [, , , ]
Q7: Are there specific drug interactions with this compound that clinicians should be aware of?
A: Yes, co-administration of this compound with drugs that are substrates, inhibitors, or inducers of CYP3A4 can lead to clinically significant drug interactions. For instance, this compound increases systemic exposure to ritonavir when co-administered. [, ]
Q8: What are the known mechanisms of resistance to this compound?
A: Resistance to this compound primarily arises from mutations in the HIV-1 reverse transcriptase gene. A single point mutation at codon 236 (P236L) is a common mechanism of resistance, leading to decreased susceptibility to this compound. [, ]
Q9: Does cross-resistance exist between this compound and other NNRTIs?
A: Yes, cross-resistance has been observed between this compound and other NNRTIs, such as nevirapine and efavirenz. This is due to the shared binding site on the HIV-1 reverse transcriptase enzyme. [, , ]
Q10: What are the primary routes of this compound elimination?
A: this compound is primarily eliminated through metabolism, with feces being the major route of excretion. []
Q11: Does this compound penetrate the central nervous system (CNS)?
A: this compound demonstrates a brain/plasma pharmacokinetic disequilibrium, indicating limited CNS penetration. The cerebrospinal fluid concentration, a surrogate for unbound brain concentration, is approximately 5-fold lower than the corresponding unbound plasma concentration in humans. []
Q12: Has this compound demonstrated synergistic antiviral activity with other antiretroviral agents in vitro?
A: Yes, in vitro studies have shown that combining this compound with protease inhibitors like U-75875 or interferon-alpha can result in synergistic inhibition of HIV-1 replication. []
Q13: Has the efficacy of this compound been evaluated in clinical trials?
A: Yes, numerous clinical trials have assessed the efficacy and safety of this compound in combination with other antiretroviral agents. These trials have demonstrated that this compound-containing regimens can effectively suppress HIV-1 replication and increase CD4+ cell counts in HIV-infected individuals. [, , ]
Q14: What are the most common side effects associated with this compound therapy?
A: The most common side effect of this compound is skin rash, which can be severe in some cases. Other reported side effects include nausea, headache, and fatigue. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



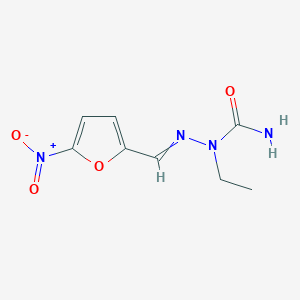
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride](/img/structure/B1662774.png)
![4-(4-Fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B1662776.png)
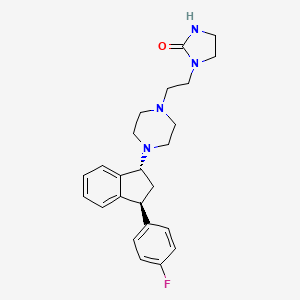

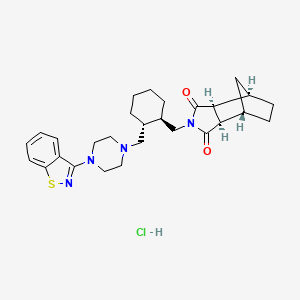
![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
